molecular formula C7H6N2O5 B11957059 3-Methyl-2,6-dinitrophenol CAS No. 603-03-2

3-Methyl-2,6-dinitrophenol

Cat. No.: B11957059
CAS No.: 603-03-2
M. Wt: 198.13 g/mol
InChI Key: RXUSMLCMOQWNOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2,6-dinitrophenol is an organic compound with the molecular formula C7H6N2O5. It is a derivative of phenol, characterized by the presence of two nitro groups and a methyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-2,6-dinitrophenol can be synthesized through the nitration of 3-methylphenol (m-cresol). The process involves the reaction of m-cresol with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the 2 and 6 positions of the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale nitration reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The process includes steps such as the purification of the starting materials, controlled addition of nitrating agents, and careful monitoring of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,6-dinitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-2,6-dinitrophenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential effects on biological systems, including its role as an uncoupler of oxidative phosphorylation.

    Medicine: Investigated for its potential therapeutic applications, particularly in metabolic studies.

    Industry: Utilized in the manufacture of dyes, explosives, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-2,6-dinitrophenol involves its ability to uncouple oxidative phosphorylation in mitochondria. This process disrupts the proton gradient across the mitochondrial membrane, leading to increased heat production and metabolic rate. The compound interacts with various molecular targets, including enzymes involved in the electron transport chain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as an uncoupler of oxidative phosphorylation sets it apart from other similar compounds .

Properties

CAS No.

603-03-2

Molecular Formula

C7H6N2O5

Molecular Weight

198.13 g/mol

IUPAC Name

3-methyl-2,6-dinitrophenol

InChI

InChI=1S/C7H6N2O5/c1-4-2-3-5(8(11)12)7(10)6(4)9(13)14/h2-3,10H,1H3

InChI Key

RXUSMLCMOQWNOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.